Hypophyllanthin
Overview
Description
Hypophyllanthin is a lignan compound predominantly found in various species of the Phyllanthus genus, particularly Phyllanthus niruri . It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects . This compound has been extensively studied for its potential therapeutic applications in traditional and modern medicine .
Mechanism of Action
Hypophyllanthin is a major lignan present in various Phyllanthus species and contributes to their diverse pharmacological activities . This article aims to provide an overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound has been shown to target polymorphonuclear leukocytes (PMNs), exhibiting a potent and dose-dependent effect on PMN chemotaxis . It also targets phagocytes, inhibiting both phagocytic and CD18 expression .
Mode of Action
This compound interacts with its targets, primarily PMNs and phagocytes, to inhibit their activity. At a concentration of 50 μg/mL, this compound exhibits a high engulfment inhibitory activity, reducing the percentage of phagocytizing cells to 49.11% for PMNs and 64.6% for monocytes .
Biochemical Pathways
This compound has been found to suppress IκB degradation and the inhibitors of IkB kinases (Ikkα/β), kappa B (IκB) and NF-κB phosphorylation . It also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK) and p38 . These actions affect various biochemical pathways, leading to its diverse pharmacological properties.
Pharmacokinetics
Before being submitted to clinical investigations, additional animal studies utilizing different animal models are necessary to analyze its bioavailability, pharmacokinetics, and pharmacodynamic properties, as well as its toxicity, to determine its efficacy and safety . A pharmacokinetic study of this compound in rats showed that this compound and other lignans could be clearly recognized and detected in the rats’ plasma even after 10 hours of oral lignan treatment .
Result of Action
This compound has potent immunomodulating properties and a variety of other pharmacological properties, including anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties . Its interaction with its targets and the subsequent changes in biochemical pathways lead to these molecular and cellular effects.
Action Environment
The biosynthesis of bioactive chemicals such as this compound may be heavily influenced by genetic factors, geographical considerations, and environmental conditions . For example, it was discovered that several Phyllanthus species, such as P. amarus, produced much more this compound when grown in heavy metal-rich soils .
Biochemical Analysis
Biochemical Properties
Hypophyllanthin has been shown to exhibit potent immunomodulating properties as well as a variety of other pharmacological properties, including anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties . It interacts with various enzymes and proteins, influencing biochemical reactions within the body .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have anti-inflammatory effects in in vitro cellular models of LPS-induced U937 macrophages .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to suppress IκB degradation and the inhibitors of IkB kinases (Ikkα/β), kappa B (IκB) and NF-κB phosphorylation . It also inhibited the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK) and p38 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: Hypophyllanthin can be synthesized through various chemical processes, including high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) . These methods involve the separation and purification of this compound from plant extracts using specific solvents and chromatographic techniques .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Phyllanthus species using solvents like ethanol or methanol . The extracts are then subjected to chromatographic techniques to isolate and purify this compound . The validated methods ensure the consistent quality and quantity of this compound in the final product .
Chemical Reactions Analysis
Types of Reactions: Hypophyllanthin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying its structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities .
Scientific Research Applications
Hypophyllanthin has a wide range of scientific research applications, including but not limited to:
Comparison with Similar Compounds
- Phyllanthin
- Niranthin
- Corilagin
- Ellagic acid
- Gallic acid
Hypophyllanthin’s unique properties and diverse applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJCUHLNHSKZBW-LZJOCLMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CC2=CC(=C3C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857866 | |
Record name | (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33676-00-5, 78215-54-0 | |
Record name | Hypophyllanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33676-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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